molecular formula C13H11ClN2O3 B6391884 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261955-88-7

2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6391884
CAS No.: 1261955-88-7
M. Wt: 278.69 g/mol
InChI Key: HSBCFILYILUHFZ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a pyridine ring substituted with an amino group, a carboxylic acid group, and a 2-chloro-5-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

    2-Amino-5-chloropyridine: Shares the pyridine ring and amino group but lacks the 2-chloro-5-methoxyphenyl group.

    2-Amino-5-methoxypyridine: Similar structure but lacks the chloro substituent.

    2-Amino-3-carboxypyridine: Contains the amino and carboxylic acid groups but lacks the 2-chloro-5-methoxyphenyl group.

Uniqueness: 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of the 2-chloro-5-methoxyphenyl group, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-8-2-3-11(14)9(5-8)7-4-10(13(17)18)12(15)16-6-7/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBCFILYILUHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687921
Record name 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-88-7
Record name 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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